molecular formula C20H22ClNO4 B7776730 2-Phenyl-3-carbethoxy-4-dimethylaminomethyl-5-hydroxybenzofuran hydrochloride

2-Phenyl-3-carbethoxy-4-dimethylaminomethyl-5-hydroxybenzofuran hydrochloride

Cat. No. B7776730
M. Wt: 375.8 g/mol
InChI Key: OBTUDMCEULZBKV-UHFFFAOYSA-N
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Description

2-Phenyl-3-carbethoxy-4-dimethylaminomethyl-5-hydroxybenzofuran hydrochloride is a useful research compound. Its molecular formula is C20H22ClNO4 and its molecular weight is 375.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Transformation of Derivatives : The synthesis of related benzofuran derivatives, like the 2-, 6-, and 7-aminomethyl derivatives from 4-hydroxy-5-methoxy- and 4-methoxy-4-hydroxybenzofuran, is detailed, providing insight into the chemical pathways and transformations relevant to compounds like 2-Phenyl-3-carbethoxy-4-dimethylaminomethyl-5-hydroxybenzofuran hydrochloride (Grinev et al., 1986).

  • Chemical Synthesis Techniques : Another study discusses the Michael addition of various ethyl benzoylacetates with benzoquinone, leading to ethyl 2-(methoxy or dimethoxy phenyl)-5-hydroxybenzofuran 3-carboxylates. This technique could be relevant for the synthesis or modification of this compound (Mcpherson & Ponder, 1976).

  • Pharmacological Activity : A paper discusses the pharmacological activity of 2-aryl-3-ethoxycarbonyl-5-hydroxybenzofurans, indicating potential antifungal, antibacterial, β-adrenoblocking, anticonvulsant, and psychotropic activities. This suggests potential applications of this compound in these areas (Zotova et al., 2004).

  • Acylation and Synthesis Techniques : The acylation of related compounds and the synthesis of dimethylfuroisoflavones provide insights into synthetic methods that could be applied to similar compounds like this compound (Kawase et al., 1968).

  • Antitumor Evaluation : Research on the antitumor evaluation of novel derivatives of 6-amino-2-phenylbenzothiazoles, which shares structural similarities with this compound, indicates potential applications in cancer research (Racané et al., 2006).

  • Diabetes Mellitus Research : A study on 2-phenylbenzofurans as inhibitors of α-glucosidase and islet amyloid polypeptide formation suggests a potential role in diabetes mellitus treatment. This could be relevant for the application of this compound in similar therapeutic areas (Delogu et al., 2020).

properties

IUPAC Name

(3-ethoxycarbonyl-5-hydroxy-2-phenyl-1-benzofuran-4-yl)methyl-dimethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4.ClH/c1-4-24-20(23)18-17-14(12-21(2)3)15(22)10-11-16(17)25-19(18)13-8-6-5-7-9-13;/h5-11,22H,4,12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTUDMCEULZBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)C[NH+](C)C)C3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51771-50-7
Record name 3-Benzofurancarboxylic acid, 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51771-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenicoberan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051771507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-3-carbethoxy-4-dimethylaminomethyl-5-hydroxybenzofuran hydrochloride
Reactant of Route 2
2-Phenyl-3-carbethoxy-4-dimethylaminomethyl-5-hydroxybenzofuran hydrochloride
Reactant of Route 3
2-Phenyl-3-carbethoxy-4-dimethylaminomethyl-5-hydroxybenzofuran hydrochloride
Reactant of Route 4
2-Phenyl-3-carbethoxy-4-dimethylaminomethyl-5-hydroxybenzofuran hydrochloride
Reactant of Route 5
2-Phenyl-3-carbethoxy-4-dimethylaminomethyl-5-hydroxybenzofuran hydrochloride
Reactant of Route 6
2-Phenyl-3-carbethoxy-4-dimethylaminomethyl-5-hydroxybenzofuran hydrochloride

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